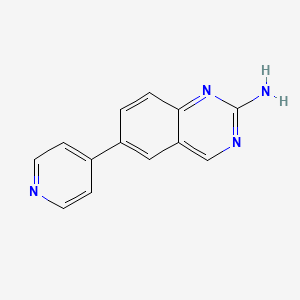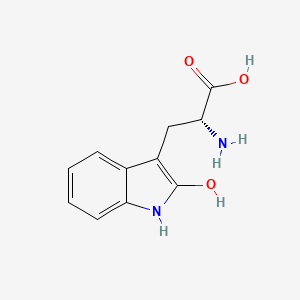
(S)-Carbamato de metil(pirrolidin-3-ilmetil)terc-butilo
Descripción general
Descripción
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de análogos de nucleósidos
Este compuesto sirve como precursor en la síntesis de pirrolidin-2-onas quirales o pirrolidinas que llevan bases nucleicas. Estos análogos son cruciales en el desarrollo de agentes antivirales y anticancerígenos, particularmente contra el VIH y el VHB . La introducción de nucleósidos no naturales puede conducir a una mejor vida media in vivo, mejor estabilidad estructural y nuevos grupos de interacción, que son significativos en aplicaciones terapéuticas .
Desarrollo de fármacos
(S)-Carbamato de metil(pirrolidin-3-ilmetil)terc-butilo se utiliza como intermedio en la síntesis de fármacos peptídicos. Se utiliza comúnmente en la síntesis de péptidos, proteínas o precursores de fármacos, jugando un papel vital en el desarrollo de nuevos productos farmacéuticos .
Investigación bioquímica
En bioquímica, este compuesto es instrumental en la síntesis y modificación de secuencias específicas de aminoácidos. Esto es particularmente relevante en proteómica, enzimología y química medicinal, donde las secuencias precisas de aminoácidos son esenciales para comprender las funciones e interacciones de las proteínas .
Síntesis química
El compuesto se utiliza para preparar compuestos quirales, mejorando la investigación y aplicación de moléculas quirales. La quiralidad es un factor clave en muchos procesos biológicos, y la síntesis de moléculas quirales es crucial para el desarrollo de ciertos productos farmacéuticos .
Mejora de la estabilidad
Contribuye a la estabilidad de los ácidos nucleicos en terapéutica y bio- y nanotecnologías. Al evitar la desnaturalización y la biodegradación, ayuda a crear agentes terapéuticos más estables y efectivos .
Construcción de foldámeros
Este compuesto se utiliza en la preparación de monómeros de foldámeros. Los foldámeros son oligómeros específicos de secuencia similares a los péptidos, los ácidos nucleicos y los oligosacáridos que se pliegan en estructuras tridimensionales bien definidas. Tienen aplicaciones potenciales en biomimética y nanotecnología .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Análisis Bioquímico
Biochemical Properties
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbamoyltransferases, which are enzymes involved in the transfer of carbamoyl groups to substrates. These interactions are crucial for the synthesis of carbamates and other related compounds . Additionally, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can form stable complexes with certain proteins, influencing their activity and stability.
Cellular Effects
The effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate remains stable under specific conditions but may degrade under others, leading to reduced activity . Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as carbamoyltransferases and other cofactors, influencing the synthesis and degradation of various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can influence its activity and effectiveness in various biological processes.
Subcellular Localization
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of (S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate can affect its interactions with other biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680479 | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064052-00-1 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[(3S)-3-pyrrolidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1064052-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)




![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)




